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molecular formula C14H14N2O2 B8595438 benzyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-6-carboxylate

benzyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-6-carboxylate

Cat. No. B8595438
M. Wt: 242.27 g/mol
InChI Key: NXDMHZNTTCLSAN-UHFFFAOYSA-N
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Patent
US08653260B2

Procedure details

A 100 mL round bottom flask under an atmosphere of nitrogen was charged with 0.600 mg (0.560 mmol) of 10 weight percent palladium on activated carbon and wet with 10 mL of ethanol. Next, a solution of 6.0 g (0.025 mol) of benzyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-6-carboxylate from step F above in 40 mL of ethanol was added and the mixture placed under 1 atmosphere of hydrogen. The reaction was stirred for 3 h then filtered through a pad of Celite®. The pad was washed with 20 mL of ethanol and the filtrate was evaporated in vacuo to afford the title compound as a colorless solid (3.7 g, quantitative yield). 1H NMR (500 MHz, DMSO-d6): δ 11.90 (br s, 1H), 7.44 (s, 1H), 5.98 (s, 1H), 4.87 (dd, J=8.9, 3.7 Hz, 1H), 2.94-2.82 (m, 3H), 2.58-2.52 (m, 1H). LC-MS: m/z (ES) 153 (MH)+.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]2[CH:8]([C:9]([O:11]CC3C=CC=CC=3)=[O:10])[CH2:7][CH2:6][C:3]2=[CH:4][CH:5]=1.[H][H]>[Pd].C(O)C>[N:1]1[N:2]2[CH:8]([C:9]([OH:11])=[O:10])[CH2:7][CH2:6][C:3]2=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
N=1N2C(=CC1)CCC2C(=O)OCC2=CC=CC=C2
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered through a pad of Celite®
WASH
Type
WASH
Details
The pad was washed with 20 mL of ethanol
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N=1N2C(=CC1)CCC2C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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